molecular formula C14H22N4O B12225390 1-[1-(cyclopentylmethyl)-1H-1,2,3-triazole-4-carbonyl]piperidine

1-[1-(cyclopentylmethyl)-1H-1,2,3-triazole-4-carbonyl]piperidine

Cat. No.: B12225390
M. Wt: 262.35 g/mol
InChI Key: UENHPHAVURPTJE-UHFFFAOYSA-N
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Description

1-[1-(cyclopentylmethyl)-1H-1,2,3-triazole-4-carbonyl]piperidine is a heterocyclic compound that features both a piperidine ring and a triazole ring. These structures are significant in medicinal chemistry due to their presence in various pharmacologically active molecules. The compound’s unique structure allows it to interact with biological systems in specific ways, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(cyclopentylmethyl)-1H-1,2,3-triazole-4-carbonyl]piperidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of a cyclopentylmethylamine with a triazole derivative under controlled conditions. The reaction often requires a catalyst and specific temperature and pressure settings to ensure the correct formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound efficiently. The use of high-throughput screening and process optimization ensures that the industrial production is both cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

1-[1-(cyclopentylmethyl)-1H-1,2,3-triazole-4-carbonyl]piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of functionalized products .

Scientific Research Applications

1-[1-(cyclopentylmethyl)-1H-1,2,3-triazole-4-carbonyl]piperidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[1-(cyclopentylmethyl)-1H-1,2,3-triazole-4-carbonyl]piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The triazole ring may interact with metal ions or other cofactors, influencing the compound’s biological effects. The piperidine ring can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[1-(cyclopentylmethyl)-1H-1,2,3-triazole-4-carbonyl]piperidine is unique due to its combined piperidine and triazole rings, which confer specific chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets, making it a valuable compound in research and development .

Properties

Molecular Formula

C14H22N4O

Molecular Weight

262.35 g/mol

IUPAC Name

[1-(cyclopentylmethyl)triazol-4-yl]-piperidin-1-ylmethanone

InChI

InChI=1S/C14H22N4O/c19-14(17-8-4-1-5-9-17)13-11-18(16-15-13)10-12-6-2-3-7-12/h11-12H,1-10H2

InChI Key

UENHPHAVURPTJE-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C2=CN(N=N2)CC3CCCC3

Origin of Product

United States

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